1,3-Diphenyl-1H-pyrazole-5-carbonitrile
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Overview
Description
1,3-Diphenyl-1H-pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two phenyl groups attached to the pyrazole ring and a nitrile group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1H-pyrazole-5-carbonitrile can be synthesized through a one-pot, three-component reaction involving aromatic aldehydes, malononitrile, and phenylhydrazine. This reaction typically occurs in the presence of a catalyst, such as alumina-silica-supported manganese dioxide (MnO₂) or orthophosphoric acid (H₃PO₄), under mild conditions . The reaction proceeds via a cyclocondensation mechanism, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. The use of heterogeneous catalysts and green solvents is preferred to ensure environmental sustainability and process efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
1,3-Diphenyl-1H-pyrazole-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as p38 kinase and human cannabinoid receptors (hCB1 and hCB2), leading to anti-inflammatory and analgesic effects . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-1H-pyrazole-4-carbonitrile
- 3,5-Diphenyl-1H-pyrazole
- 1-Phenyl-3-(2,5-difluorophenyl)-1H-pyrazole-4-carbonitrile
Uniqueness
1,3-Diphenyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of a nitrile group at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C16H11N3 |
---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2,5-diphenylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C16H11N3/c17-12-15-11-16(13-7-3-1-4-8-13)18-19(15)14-9-5-2-6-10-14/h1-11H |
InChI Key |
DZSZJGUENGYDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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